molecular formula C9H7BrN2 B1524671 5-Bromoisoquinolin-3-amine CAS No. 1192815-01-2

5-Bromoisoquinolin-3-amine

Cat. No. B1524671
Key on ui cas rn: 1192815-01-2
M. Wt: 223.07 g/mol
InChI Key: VZWSVFLRMXYQLA-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To a solution of 1,1′-thiocarbonyldipyridin-2(1H)-one 1.145 g, 4.93 mmol) in dichloromethane at room temperature was added the mixture of 7-bromoisoquinolin-3-amine and 5-bromoisoquinolin-3-amine from step B (1.0 g, 4.5 mmol). The orange solution was stirred at room temperature for 18 hours. LCMS indicated the formation of product. The deep orange solution was purified by silica gel chromatography (0-5% ethyl acetate-hexanes). The first product fractions were combined and concentrated in vacuo to afford 7-bromo-3-isothiocyanatoisoquinoline (0.27 g, 0.377 mmol, 22% yield) as a yellow solid. 1H NMR (400 MHz, Acetone) δ ppm 9.19 (1H, s), 8.41 (1H, s), 7.86-8.02 (2H, m), 7.76 (1H, s). R.T.=4.28; [M+H]+=267.04. The second product fractions were combined and concentrated in vacuo to afford 5-bromo-3-isothiocyanatoisoquinoline (0.25 g, 0.377 mmol, 21% yield) as a yellow solid. 1H NMR (400 MHz, Acetone) δ ppm 9.24 (1H, s), 8.23 (1H, d), 8.15 (1H, d), 7.81 (1H, s), 7.64 (1H, t). LCMS:R.T.=4.61; [M+H]+=267.04.
Quantity
1.145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[Br:17][C:18]1[CH:27]=[C:26]2[C:21]([CH:22]=[C:23]([NH2:28])[N:24]=[CH:25]2)=[CH:20][CH:19]=1.BrC1C=CC=C2C=1C=C(N)N=C2>ClCCl>[Br:17][C:18]1[CH:27]=[C:26]2[C:21]([CH:22]=[C:23]([N:28]=[C:1]=[S:2])[N:24]=[CH:25]2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
1.145 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C=C(N=CC2=C1)N
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C2C=C(N=CC2=CC=C1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The orange solution was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The deep orange solution was purified by silica gel chromatography (0-5% ethyl acetate-hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C2C=C(N=CC2=C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.377 mmol
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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